molecular formula C10H15NO3 B15299077 tert-butyl N-(4-methylfuran-3-yl)carbamate

tert-butyl N-(4-methylfuran-3-yl)carbamate

Cat. No.: B15299077
M. Wt: 197.23 g/mol
InChI Key: UGRUGXKQYCLZOX-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-methylfuran-3-yl)carbamate: is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-methylfuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methylfuran-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-methylfuran-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-Butyl chloroformate+4-methylfuran-3-aminetert-butyl N-(4-methylfuran-3-yl)carbamate+HCl\text{tert-Butyl chloroformate} + \text{4-methylfuran-3-amine} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+4-methylfuran-3-amine→tert-butyl N-(4-methylfuran-3-yl)carbamate+HCl

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(4-methylfuran-3-yl)carbamate can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carbamate group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted carbamate products with different nucleophiles.

Scientific Research Applications

Chemistry: tert-Butyl N-(4-methylfuran-3-yl)carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the metabolism of carbamate-containing drugs.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure can be exploited to develop novel therapeutic agents with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-methylfuran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • tert-Butyl N-(4-formylbenzyl)carbamate
  • tert-Butyl N-(4-methylphenyl)carbamate
  • tert-Butyl N-(4-methoxyphenyl)carbamate

Comparison: tert-Butyl N-(4-methylfuran-3-yl)carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with benzyl or phenyl groups. The furan ring can undergo different types of chemical reactions, such as Diels-Alder reactions, which are not possible with benzyl or phenyl derivatives. Additionally, the furan ring can enhance the compound’s ability to interact with biological targets through π-π interactions, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl N-(4-methylfuran-3-yl)carbamate

InChI

InChI=1S/C10H15NO3/c1-7-5-13-6-8(7)11-9(12)14-10(2,3)4/h5-6H,1-4H3,(H,11,12)

InChI Key

UGRUGXKQYCLZOX-UHFFFAOYSA-N

Canonical SMILES

CC1=COC=C1NC(=O)OC(C)(C)C

Origin of Product

United States

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